molecular formula C54H99N3O8 B12701258 1-Hexadecyl 2,3,4-tris(1,2,2,6,6-pentamethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate CAS No. 84696-73-1

1-Hexadecyl 2,3,4-tris(1,2,2,6,6-pentamethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate

Cat. No.: B12701258
CAS No.: 84696-73-1
M. Wt: 918.4 g/mol
InChI Key: HLNSNSZMBQAMOQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Hexadecyl 2,3,4-tris(1,2,2,6,6-pentamethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate typically involves the following steps :

    Starting Materials: The synthesis begins with 1,2,3,4-butanetetracarboxylic acid and 1,2,2,6,6-pentamethyl-4-piperidylamine.

    Reaction Conditions: These starting materials are reacted in an appropriate solvent under controlled conditions.

    Purification: The reaction product is purified through solvent evaporation and crystallization to obtain the final compound.

Industrial production methods may involve continuous-flow synthesis techniques to enhance efficiency and yield .

Chemical Reactions Analysis

1-Hexadecyl 2,3,4-tris(1,2,2,6,6-pentamethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate undergoes various chemical reactions :

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Hexadecyl 2,3,4-tris(1,2,2,6,6-pentamethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.

    Industry: It is used in the production of polymers and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Hexadecyl 2,3,4-tris(1,2,2,6,6-pentamethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate involves its interaction with specific molecular targets. The piperidyl groups play a crucial role in its activity, potentially interacting with enzymes and receptors. The compound’s long hexadecyl chain may facilitate its incorporation into lipid membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

1-Hexadecyl 2,3,4-tris(1,2,2,6,6-pentamethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate can be compared with similar compounds such as :

    Tetrakis(1,2,2,6,6-pentamethylpiperidin-4-yl) butane-1,2,3,4-tetracarboxylate: This compound has a similar structure but lacks the hexadecyl chain.

    1-Hexadecyl 2,3,4-tris(2,2,6,6-tetramethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate: This compound has tetramethyl instead of pentamethyl piperidyl groups.

Properties

CAS No.

84696-73-1

Molecular Formula

C54H99N3O8

Molecular Weight

918.4 g/mol

IUPAC Name

5-hexadecoxy-5-oxo-1,2,3-tris(1,2,2,6,6-pentamethylpiperidin-4-yl)pentane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C54H99N3O8/c1-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-65-42(58)38-53(45(61)62,40-34-49(6,7)56(15)50(8,9)35-40)54(46(63)64,41-36-51(10,11)57(16)52(12,13)37-41)43(44(59)60)39-32-47(2,3)55(14)48(4,5)33-39/h39-41,43H,17-38H2,1-16H3,(H,59,60)(H,61,62)(H,63,64)

InChI Key

HLNSNSZMBQAMOQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)CC(C1CC(N(C(C1)(C)C)C)(C)C)(C(=O)O)C(C2CC(N(C(C2)(C)C)C)(C)C)(C(C3CC(N(C(C3)(C)C)C)(C)C)C(=O)O)C(=O)O

Origin of Product

United States

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